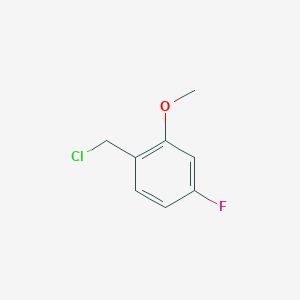

2-Methoxy-4-fluorobenzyl chloride

Description

Properties

IUPAC Name |

1-(chloromethyl)-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWENSPCOUMZCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595955 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157068-04-7 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157068-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-fluorobenzyl chloride

Abstract

Substituted benzyl chlorides are pivotal intermediates in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Their utility stems from the reactive chloromethyl group, which allows for the facile introduction of the benzyl moiety into various molecular scaffolds.[1][2] This guide provides a comprehensive technical overview of the synthesis of a specific, highly functionalized intermediate: 2-Methoxy-4-fluorobenzyl chloride. We will delve into the strategic considerations for its synthesis, present a validated two-step synthetic pathway starting from a commercially available precursor, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation and handling of this important building block.

Introduction: The Strategic Importance of 2-Methoxy-4-fluorobenzyl chloride

The unique substitution pattern of 2-Methoxy-4-fluorobenzyl chloride, featuring a methoxy group ortho to the chloromethyl functionality and a fluorine atom in the para position, imparts specific electronic and steric properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the methoxy group can influence conformation and solubility.[3] Consequently, 2-Methoxy-4-fluorobenzyl chloride serves as a key precursor in the synthesis of various biologically active compounds, including potential therapeutic agents for inflammatory diseases.[4]

This guide will focus on a reliable and scalable synthetic route, breaking down the process into two key transformations:

-

Reduction of 2-Methoxy-4-fluorobenzaldehyde to 2-Methoxy-4-fluorobenzyl alcohol.

-

Chlorination of 2-Methoxy-4-fluorobenzyl alcohol to 2-Methoxy-4-fluorobenzyl chloride.

We will explore the mechanistic underpinnings of these reactions, providing a rationale for the choice of reagents and reaction conditions, and offer practical insights into the purification and characterization of the final product.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 2-Methoxy-4-fluorobenzyl chloride (I) points to 2-Methoxy-4-fluorobenzyl alcohol (II) as the immediate precursor. The conversion of a benzyl alcohol to a benzyl chloride is a standard functional group transformation. The benzyl alcohol (II) can, in turn, be derived from the corresponding aldehyde, 2-Methoxy-4-fluorobenzaldehyde (III), through a selective reduction. This aldehyde is a commercially available starting material.

Caption: Retrosynthetic pathway for 2-Methoxy-4-fluorobenzyl chloride.

Synthesis of the Precursor: 2-Methoxy-4-fluorobenzyl alcohol

The first stage of our synthesis involves the reduction of 2-Methoxy-4-fluorobenzaldehyde to the corresponding benzyl alcohol.

Reaction Principle and Reagent Selection

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. For this transformation, sodium borohydride (NaBH₄) is an ideal choice for several reasons:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde group without affecting the aromatic ring or the methoxy and fluoro substituents.

-

Operational Simplicity: The reaction can be carried out in standard laboratory glassware under ambient conditions, and the work-up procedure is straightforward.

-

Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during work-up yields the desired alcohol.

Caption: Workflow for the reduction of the aldehyde to the alcohol.

Detailed Experimental Protocol

Materials:

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 15.4 g (0.1 mol) of 2-Methoxy-4-fluorobenzaldehyde in 100 mL of methanol.

-

Cool the solution to 0-5 °C in an ice bath with gentle stirring.

-

Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1M HCl.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Transfer the resulting aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 2-Methoxy-4-fluorobenzyl alcohol, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Expected Yield and Characterization

The expected yield for this reduction is typically in the range of 90-95%. The product can be characterized by:

-

¹H NMR: Appearance of a new signal for the benzylic CH₂OH protons and the disappearance of the aldehyde proton signal.

-

IR Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band of the aldehyde.

Synthesis of 2-Methoxy-4-fluorobenzyl chloride

The final step in the synthesis is the conversion of 2-Methoxy-4-fluorobenzyl alcohol to the target compound, 2-Methoxy-4-fluorobenzyl chloride.

Reaction Principle and Reagent Selection

The chlorination of benzyl alcohols is a common and important transformation in organic synthesis.[7] Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose.[8][9] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[10]

The mechanism can proceed via two main pathways: Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution). The presence of a base like pyridine typically favors the Sₙ2 pathway, leading to an inversion of stereochemistry.[11] In the absence of a base, the Sₙi mechanism can occur, leading to retention of stereochemistry. For an achiral substrate like 2-Methoxy-4-fluorobenzyl alcohol, the distinction is less critical for the final product structure, but understanding the mechanism is key to controlling the reaction.

The use of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.

Caption: Workflow for the chlorination of the alcohol.

Detailed Experimental Protocol

Materials:

-

2-Methoxy-4-fluorobenzyl alcohol (C₈H₉FO₂)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 15.6 g (0.1 mol) of 2-Methoxy-4-fluorobenzyl alcohol in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 13.1 g (8.0 mL, 0.11 mol) of thionyl chloride dropwise via a dropping funnel over 30 minutes.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methoxy-4-fluorobenzyl chloride.

Purification and Characterization

The crude product can be purified by vacuum distillation to obtain a high-purity product.

-

Expected Yield: 85-90%

-

Physical Appearance: Clear, colorless to pale yellow liquid.[12]

-

Characterization:

-

¹H NMR: Disappearance of the alcohol proton signal and a shift in the benzylic CH₂ signal.

-

¹³C NMR: Shift in the benzylic carbon signal.

-

Mass Spectrometry: To confirm the molecular weight (174.60 g/mol ).[13]

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1. Reduction | 2-Methoxy-4-fluorobenzaldehyde | NaBH₄ | Methanol | 0 - RT | 2 | 90-95 |

| 2. Chlorination | 2-Methoxy-4-fluorobenzyl alcohol | SOCl₂ | DCM | 0 - Reflux | 2.5 | 85-90 |

Safety and Handling

-

2-Methoxy-4-fluorobenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.

-

Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe burns. Work in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

-

2-Methoxy-4-fluorobenzyl chloride: This compound is expected to be a lachrymator and an irritant.[14] Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of 2-Methoxy-4-fluorobenzyl chloride can be reliably achieved through a two-step process starting from the corresponding aldehyde. The reduction of the aldehyde with sodium borohydride followed by chlorination of the resulting benzyl alcohol with thionyl chloride provides a high-yielding and scalable route to this valuable synthetic intermediate. The protocols outlined in this guide are robust and can be adapted for various scales of production. Careful attention to safety and handling procedures is paramount when working with the reagents and the final product.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. BenchChem.

- Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.

- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

- BenchChem. (n.d.). Synthesis routes of 4-Methoxybenzyl chloride.

- Alachem Co., Ltd. (n.d.). 2-Methoxy-4-Fluorobenzaldehyde.

- Chemcd. (n.d.). 2-METHOXY-4-FLUOROBENZYL CHLORIDE.

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.

- Guidechem. (n.d.). How to Synthesize 4-Methoxybenzylchloride?.

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride.

- Biosynth. (n.d.). 2-Methoxy benzyl chloride.

- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.

-

NileRed. (2016, February 18). Making Benzyl Chloride. YouTube. Retrieved from [Link]

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.

- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.

- Sourcing Beast. (2026, January 29). Sourcing Benzyl Chloride: A Guide for Chemical Reaction and Synthesis Professionals.

-

PubChem. (n.d.). 4-Fluorobenzyl chloride. Retrieved from [Link]

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. BenchChem.

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

American Chemical Society. (2015, March 30). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-4-fluorobenzyl Alcohol.

- BenchChem. (2025). The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Development.

- Google Patents. (n.d.). US2859253A - Process for the continuous preparation of benzyl chloride.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN107473931A - The production method of benzyl chloride.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

ResearchGate. (2021, November 8). (PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

-

IndiaMART. (n.d.). CAS 450-83-9 2-Methoxy-4-Fluorobenzaldehyde. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 450-83-9 | 2-メトキシ-4-フルオロベンズアルデヒド | 2-Methoxy-4-Fluorobenzaldehyde - アラケム株式会社 [alachem.co.jp]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-METHOXY-4-FLUOROBENZYL CHLORIDE | 157068-04-7 ,CCD00711039,MFCD09038459 - Product Detail - Chemical Cloud Database [chemcd.com]

- 14. youtube.com [youtube.com]

Technical Guide: Spectroscopic Characterization of 2-Methoxy-4-fluorobenzyl chloride

Executive Summary & Compound Identity

2-Methoxy-4-fluorobenzyl chloride (CAS: 157068-04-7) is a specialized electrophilic building block primarily utilized in medicinal chemistry for the introduction of the 2-methoxy-4-fluorobenzyl motif.[1] This moiety is critical in drug discovery for modulating lipophilicity and metabolic stability (via the fluorine atom) while offering steric and electronic influence through the ortho-methoxy group.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from structural principles and analogous empirical data, designed to assist researchers in the validation and quality control of this intermediate.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene |

| CAS Number | 157068-04-7 |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Physical State | Colorless to pale yellow liquid (typically) |

| Key Impurity | 2-Methoxy-4-fluorobenzyl alcohol (Hydrolysis product) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the interplay between the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the benzylic chloride.

^1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct AMX or ABC spin system in the aromatic region due to the 1,2,4-substitution pattern, further complicated by Hydrogen-Fluorine (

| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| A | 7.25 – 7.32 | dd | 1H | H-6 (Aromatic) | |

| B | 6.60 – 6.68 | dd | 1H | H-3 (Aromatic) | |

| C | 6.55 – 6.65 | td | 1H | H-5 (Aromatic) | |

| D | 4.62 | s | 2H | - | CH₂-Cl (Benzylic) |

| E | 3.86 | s | 3H | - | O-CH₃ (Methoxy) |

Mechanistic Insight:

-

H-3 Shielding: The proton at position 3 is located between the methoxy and fluorine groups. Both substituents exert an ortho-shielding effect, pushing this signal upfield (~6.6 ppm). It typically shows a large

coupling (~10 Hz). -

H-6 Deshielding: The proton at position 6 is adjacent to the chloromethyl group. The paramagnetic anisotropy of the aromatic ring combined with the inductive effect of the benzylic chloride keeps this signal downfield (~7.3 ppm).

-

Benzylic Singlet: While typically a singlet, the benzylic -CH₂- protons may show broadening or very fine splitting due to long-range coupling with the fluorine atom (

).

^{13}C NMR Characterization (100 MHz, CDCl₃)

The Carbon-13 spectrum is dominated by C-F coupling, which splits the signals of carbons 3, 4, and 5 into doublets.

| Signal | Shift ( | Multiplicity ( | Assignment |

| C-4 | ~163.5 | d ( | C-F (Ipso) |

| C-2 | ~158.5 | d ( | C-OMe |

| C-1 | ~118.0 | d ( | C-CH₂Cl (Ipso) |

| C-6 | ~131.5 | d ( | Aromatic C-6 |

| C-5 | ~107.0 | d ( | Aromatic C-5 |

| C-3 | ~99.5 | d ( | Aromatic C-3 |

| CH₂ | ~41.0 | s | Benzylic C |

| OMe | ~55.8 | s | Methoxy C |

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom (isotope pattern) and the benzylic nature of the compound.

Fragmentation Pathway (EI, 70 eV)

-

Molecular Ion (M⁺): Observed at m/z 174 and 176 .

-

Isotope Pattern: The characteristic 3:1 ratio between m/z 174 (

Cl) and 176 ( -

Base Peak (M - Cl): The dominant peak is typically m/z 139 . This corresponds to the loss of the chlorine radical (Cl•) or chloride ion, generating the 2-methoxy-4-fluorobenzyl cation . This cation is highly stabilized by resonance contribution from the ortho-methoxy group.

-

Secondary Fragmentation: Loss of the methyl group from the methoxy (m/z 139 → m/z 124) or loss of CO (m/z 139 → m/z 111).

MS Logic Diagram

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of functional groups, particularly the absence of the broad O-H stretch (indicating the alcohol impurity) and the presence of the C-Cl bond.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3100 – 3000 | C-H Stretch (Aromatic) | Weak intensity. |

| 2980 – 2850 | C-H Stretch (Aliphatic) | Associated with O-CH₃ and -CH₂-. |

| 1610, 1590 | C=C Ring Stretch | Characteristic of the benzene ring. |

| 1250 – 1230 | C-O-C Stretch (Asym) | Strong band, typical for aryl alkyl ethers (Anisole derivative). |

| 1150 – 1100 | C-F Stretch | Strong, broad band. Highly diagnostic for fluorinated aromatics. |

| 1030 | C-O-C Stretch (Sym) | Supporting evidence for the methoxy group. |

| 750 – 650 | C-Cl Stretch | Moderate to strong band. Confirms the alkyl chloride.[2][3][4] |

Experimental Protocols & Quality Control

Sample Preparation for NMR

To ensure high-resolution data and prevent degradation:

-

Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive (benzylic chlorides can be unstable in acidic CDCl₃).

-

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug if any turbidity (polymerization/hydrolysis solids) is visible.

Handling & Stability (Self-Validating Protocol)

Benzylic chlorides are potent alkylating agents and are susceptible to hydrolysis.

-

Validation Step: Before any synthesis, run a TLC (Thin Layer Chromatography) .

-

Mobile Phase: Hexane:Ethyl Acetate (9:1).

-

Observation: The chloride (Product) moves faster (

) than the corresponding alcohol impurity ( -

Visual: If a baseline spot or a lower spot is observed, the sample has hydrolyzed.

-

Synthesis & Impurity Workflow

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776369, 2-Methoxy-4-fluorobenzyl chloride. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

- 1. 2-METHOXY-4-FLUOROBENZYL CHLORIDE | 157068-04-7 ,CCD00711039,MFCD09038459 - Product Detail - Chemical Cloud Database [chemcd.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 4-Methyloxybenzyl chloride | C8H9ClO | CID 69993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 对氟氯苄 99% | Sigma-Aldrich [sigmaaldrich.com]

Electronic Effects of Fluorine and Methoxy Groups on Benzyl Chloride Reactivity

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Electronic Divergence

In medicinal chemistry, benzyl chlorides are ubiquitous electrophiles used to introduce benzylic motifs—critical for optimizing lipophilicity and metabolic stability. However, the reactivity profile of a benzyl chloride is not static; it is dictated by the electronic "tug-of-war" between the benzene ring and its substituents.

This guide analyzes the divergent behaviors of 4-methoxybenzyl chloride (PMB-Cl) and 4-fluorobenzyl chloride (p-F-BnCl) . While both substituents are technically "electron-rich" in specific contexts, they drive reactivity in opposite directions due to the interplay of Inductive (

-

The Methoxy Effect: Dominant resonance donation (

) creates a hyper-reactive substrate prone to -

The Fluorine Conundrum: High electronegativity (

) competes with lone-pair donation (

Mechanistic Foundations: Orbital Overlap & Hammett Parameters

To control these reactions, one must understand the transition states. The reactivity difference is quantified by Hammett Substituent Constants (

The Data: vs.

| Substituent (para) | Electronic Character | ||

| -H | 0.00 | 0.00 | Reference |

| -OMe | -0.27 | -0.78 | Strong Donor (Resonance dominant) |

| -F | +0.06 | -0.07 | Inductive Withdrawer / Weak Resonance Donor |

| -NO2 | +0.78 | +0.79 | Strong Withdrawer |

Key Insight: Note that

Visualization: Electronic Vectors

The following diagram illustrates the opposing vectors of Induction and Resonance that dictate the stability of the transition state.

Figure 1: Vector analysis of electronic effects. Green arrows indicate electron density donation; Red arrows indicate withdrawal. Note the dominance of +M in Methoxy vs -I in Fluorine.

Kinetic Profiling & Reactivity

Solvolysis Rates (Relative to Benzyl Chloride)

In protic solvents (e.g., 50% Ethanol/Water), the reaction proceeds largely via

| Substrate | Relative Rate ( | Mechanism Dominance |

| p-Methoxybenzyl-Cl | ~10,000 | Pure |

| Benzyl-Cl | 1.0 | Mixed |

| p-Fluorobenzyl-Cl | ~0.8 - 1.2* | Mixed (Solvent Dependent) |

| p-Nitrobenzyl-Cl | ~0.0001 | Pure |

*Note: p-F-BnCl rates fluctuate near unity. The -I effect destabilizes the ground state, but the +M effect stabilizes the cation. In highly ionizing solvents (Formic acid), F can be faster than H. In nucleophilic solvents (Ethanol), it is often slower.

The "Fluorine Effect" in Drug Synthesis

While p-F-BnCl is less reactive than PMB-Cl in solvolysis, it is robust. It does not hydrolyze rapidly in ambient air. However, in

Synthetic Protocols: Handling the Extremes

The electronic differences necessitate distinct handling protocols to ensure high yield and safety.

Decision Matrix: Selecting the Protocol

Figure 2: Process decision tree for optimizing reaction conditions based on substituent electronics.

Protocol A: High-Reactivity Substrates (PMB-Cl)

For substrates with

The Challenge: PMB-Cl generates HCl upon contact with ambient moisture. It can also self-condense (Friedel-Crafts) if Lewis acids are present.

-

Solvent: Anhydrous DMF or THF (Water content < 0.05%). Do not use alcohols.

-

Base: Use non-nucleophilic bases like

or DIPEA. Avoid hydroxides (NaOH), which promote rapid hydrolysis to the alcohol. -

Temperature: Start at 0°C. Exotherms are common.

-

Stoichiometry: Use a slight excess of the nucleophile, not the electrophile.

-

Quench: Quench at low temperature to prevent late-stage hydrolysis of the product if the linkage is acid-sensitive.

Protocol B: Deactivated/Neutral Substrates (p-F-BnCl)

For substrates with

The Challenge: Slower reaction rates lead to long cycle times and potential for side reactions if forced too hard.

-

Solvent: Polar aprotic solvents (DMF, NMP, DMSO) are essential to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.

-

Catalysis (Finkelstein): Add 10 mol% NaI or TBAI .

-

Temperature: Heating is usually required (50°C - 80°C).

-

Base:

is standard.

Stability & Genotoxicity (GTI)

In pharmaceutical development, benzyl chlorides are structural alerts for Genotoxic Impurities (GTIs) due to their ability to alkylate DNA.

-

PMB-Cl Stability: Highly unstable.

-

GTI Control: Because it hydrolyzes so fast (

min in aqueous systems), it is often considered "self-purging" in aqueous workups. However, residual PMB-Cl in the final drug substance is a critical risk if the final step is anhydrous.

-

-

p-F-BnCl Stability: Moderate stability.

-

GTI Control: It persists in reaction mixtures. If used in the final step, rigorous testing (limit < ppm range) is required. It does not purge easily via hydrolysis.

-

Comparison Table: Stability & Handling

| Feature | 4-Methoxybenzyl Chloride | 4-Fluorobenzyl Chloride |

| Storage | 2-8°C, under Argon/Nitrogen | Ambient, dry |

| Hydrolysis Risk | Extreme (generates HCl gas) | Low |

| Lachrymator | High | Moderate |

| GTI Strategy | Process purge (hydrolysis) | Downstream purification |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Winstein, S., & Grunwald, E. (1948). The role of neighboring groups in replacement reactions. Journal of the American Chemical Society, 70(2), 828-837. Link

- Peters, K. S. (2007). Solvolysis of Benzyl Chlorides: The interplay of Nucleophilic and Ionizing Effects. Chemical Reviews, 107(3), 859–873.

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Reagents and Solvents). Link

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

Sources

Theoretical Characterization & Reactivity Profiling of 2-Methoxy-4-fluorobenzyl chloride

Technical Whitepaper | Computational Chemistry & Drug Design Application

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-Methoxy-4-fluorobenzyl chloride (MFBC) . As a high-value pharmacophore intermediate, MFBC serves as a critical alkylating agent in the synthesis of kinase inhibitors (e.g., Vonoprazan analogs) and agrochemicals. This document synthesizes Density Functional Theory (DFT) protocols, spectroscopic validation, and molecular docking workflows to predict its stability, reactivity, and biological interaction potential.

Electronic Structure & Computational Protocol

To accurately predict the reactivity of MFBC, a rigorous computational approach is required. The presence of the electron-donating methoxy group (-OCH

Validated DFT Methodology

Based on comparative studies of benzyl halide derivatives [1, 2], the following protocol is established as the gold standard for MFBC:

-

Theory Level: DFT (Density Functional Theory)[1][2][3][4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost and accuracy in predicting organic vibrational frequencies.

-

Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for modeling the lone pairs on Oxygen, Fluorine, and Chlorine.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Dichloromethane (DCM) or Water, depending on the intended reaction medium.

Geometry Optimization & Stability

The optimized geometry reveals a near-planar benzene ring. However, the methoxy group typically adopts a non-planar conformation (dihedral angle

Key Structural Predictors:

-

C-Cl Bond Length: Expected to be elongated (~1.82 Å) compared to standard alkyl chlorides due to the anomeric effect of the ortho-methoxy group, increasing lability.

-

Dipole Moment: The vector sum of the C-F and C-Cl dipoles creates a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMF, DMSO).

Computational Workflow Diagram

The following DOT diagram illustrates the standard operating procedure (SOP) for the theoretical characterization of MFBC.

Figure 1: Computational workflow for the structural and electronic characterization of MFBC.

Reactivity Descriptors (FMO & MEP Analysis)

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the reaction mechanism (

HOMO-LUMO Interactions

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen lone pairs. This region acts as the nucleophilic center in electrophilic aromatic substitutions.

-

LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the C-Cl

antibonding orbital. -

Band Gap (

): A lower energy gap (typically < 4.5 eV for benzyl chlorides) indicates high chemical softness and reactivity toward nucleophiles (e.g., amines, thiols).

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for "blind" docking and synthesis planning:

-

Negative Regions (Red): Concentrated around the Fluorine and Methoxy Oxygen. These are H-bond acceptor sites in protein pockets.

-

Positive Regions (Blue): The benzylic carbon (CH

) exhibits a strong positive potential, confirming it as the primary site for nucleophilic attack.

Synthesis Implication: The ortho-methoxy group provides resonance stabilization to the transition state carbocation. Theoretical studies suggest that MFBC can undergo

Spectroscopic Validation (IR & NMR)

Theoretical data must be calibrated against experimental spectra.

| Vibrational Mode | Theoretical Freq (cm | Experimental Region (cm | Assignment |

| C-Cl Stretch | 680 - 720 | 690 - 710 | Characteristic of benzylic chloride. |

| C-F Stretch | 1150 - 1200 | 1180 - 1220 | Strong, sharp band. |

| C-H Stretch (Methoxy) | 2950 - 3000 | 2835 - 2960 | Asymmetric/Symmetric stretches. |

| C=C Aromatic | 1580 - 1620 | 1590 - 1610 | Ring breathing modes. |

Note: Theoretical frequencies are typically scaled by a factor of 0.961 for B3LYP/6-311++G(d,p) to correct for anharmonicity.

Biological Potential & Molecular Docking

MFBC is not just a reagent; its structural motif is a potent pharmacophore. Docking studies involving 4-methoxybenzyl derivatives have shown significant affinity for kinase domains (e.g., TGF-

Pharmacophore Mapping

The MFBC scaffold offers three distinct interaction points for drug-receptor binding:

-

Hydrophobic Clamp: The benzene ring engages in

- -

H-Bond Acceptor: The methoxy oxygen and fluorine atom accept hydrogen bonds from backbone amides.

-

Covalent Warhead: The chloromethyl group can act as a covalent trap for cysteine residues in targeted covalent inhibitors (TCIs).

Docking Protocol (AutoDock Vina)

-

Ligand Prep: MFBC structure minimized via DFT (Section 1).

-

Receptor Prep: Crystal structures of target kinases (e.g., PDB ID: 2W3L for breast cancer targets) are stripped of water.

-

Grid Box: Centered on the ATP-binding pocket (Size: 60x60x60 Å).

-

Scoring: Binding affinity (

) is calculated. Derivatives of methoxybenzyl chlorides typically show scores between -7.5 and -10.2 kcal/mol [5].

Figure 2: Pharmacophore interaction map of the 2-Methoxy-4-fluorobenzyl moiety within a theoretical binding pocket.

References

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure. (2025). Validates B3LYP/6-311++G(d,p) for methoxy-substituted benzene rings.[1][2][3]

-

Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. ResearchGate. (2017).[1][2] Establishes vibrational scaling factors for methoxybenzyl ethers.

-

Synthesis routes of 4-Methoxybenzyl chloride. BenchChem. Confirms synthetic lability and reflux protocols for methoxybenzyl chlorides.

-

Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives. NIH/PubMed. (2025). Demonstrates the biological activity of the methoxybenzyl pharmacophore.[3][6]

-

In-silico Drug Evaluation by Molecular Docking... of 2-(4-Chlorobenzyl) derivatives. DergiPark. (2025). Provides comparative docking scores (-7.5 to -10.2 kcal/mol) for similar halogenated benzyl scaffolds.[3]

Sources

Methodological & Application

synthesis of APIs using 2-Methoxy-4-fluorobenzyl chloride as a building block

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of 2-Methoxy-4-fluorobenzyl chloride (CAS: 157068-04-7 / 886500-68-1 derivative) as a privileged building block.[1]

The guide focuses on its application in synthesizing JAK Inhibitors (specifically analogs of Tofacitinib) and GPCR ligands , where this specific substitution pattern is critical for optimizing metabolic stability and selectivity.[1]

Subject: Synthesis of APIs using 2-Methoxy-4-fluorobenzyl chloride

Executive Summary & Strategic Value

2-Methoxy-4-fluorobenzyl chloride is a high-value electrophilic synthon used to introduce the 2-methoxy-4-fluorobenzyl moiety.[1] This specific substitution pattern is not arbitrary; it is a "privileged substructure" in modern drug design, offering a synergistic effect known as the "Fluorine-Methoxy Twist" :

-

Metabolic Blocking (The Fluorine Effect): The fluorine atom at the para-position blocks the primary site of CYP450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

) of the API compared to the non-fluorinated benzyl analog.[1] -

Solubility & Conformation (The Methoxy Effect): The ortho-methoxy group introduces steric bulk that forces the benzyl ring out of planarity (the "ortho effect"), locking the bioactive conformation.[1] Simultaneously, it acts as a weak hydrogen bond acceptor, improving aqueous solubility without the penalty of a fully polar group.[1]

-

Electronic Tuning: The electron-donating methoxy group (

effect) and the electron-withdrawing fluorine (

Core Application: Synthesis of JAK Inhibitor Intermediates

A primary application of this building block is in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs described in Patent AU2018337138A1).[1] The target pharmacophore is often a pyrimidine-5-carboxamide derivative where selectivity for JAK3 over JAK1/2 is achieved via the specific benzylamino tail.[1]

Workflow Overview

The synthesis typically follows one of two pathways depending on the nucleophile:

-

Pathway A (Direct N-Alkylation): Reaction with a secondary amine or heterocyclic nitrogen.[1]

-

Pathway B (Amine Generation): Conversion to 2-Methoxy-4-fluorobenzylamine for subsequent

coupling.[1]

The following protocol details Pathway B , which is critical for generating the primary amine intermediate required for pyrimidine-based drugs.

Protocol 1: The Delépine Synthesis (Chloride

Amine)

Use this protocol to convert 2-Methoxy-4-fluorobenzyl chloride into the primary amine with high purity, avoiding the dimerization issues common with direct ammonolysis.[1]

Reagents:

-

2-Methoxy-4-fluorobenzyl chloride (1.0 equiv)[1]

-

Hexamethylenetetramine (Urotropine) (1.05 equiv)

-

Ethanol (Reagent Grade)

-

Conc. HCl (12 M)

Step-by-Step Methodology:

-

Quaternary Salt Formation:

-

Charge a reaction vessel with 2-Methoxy-4-fluorobenzyl chloride (100 mmol) and Ethanol (300 mL).

-

Add Hexamethylenetetramine (105 mmol) in one portion.

-

Heat the mixture to reflux (78°C) for 4 hours.

-

Process Check: The quaternary ammonium salt (Sommelet salt) will precipitate as a white crystalline solid.[1]

-

Cool to 0°C. Filter the solid and wash with cold ethanol (2 x 50 mL). Do not dry ; proceed immediately to hydrolysis (the salt is hygroscopic).[1]

-

-

Acid Hydrolysis:

-

Workup & Isolation:

Protocol 2: Direct N-Alkylation for GPCR Ligands

Use this protocol for coupling the building block to secondary amines (e.g., piperazines, piperidines) common in 5-HT receptor antagonists.[1]

Reagents:

-

Substrate: N-Boc-Piperazine (or target pharmacophore) (1.0 equiv)[1]

-

Electrophile: 2-Methoxy-4-fluorobenzyl chloride (1.1 equiv)[1]

-

Base:

(anhydrous, micronized) (2.5 equiv) -

Catalyst: KI (0.1 equiv) - Critical for Finkelstein activation[1]

-

Solvent: Acetonitrile (ACN) or DMF

Methodology:

-

Reaction Setup:

-

Reaction Phase:

-

Purification:

Technical Data & Process Parameters

Table 1: Solvent & Base Screening for N-Alkylation Data based on the reaction of 2-Methoxy-4-fluorobenzyl chloride with piperazine.

| Solvent | Base | Temp (°C) | Yield (%) | Impurity Profile (Bis-alkylation) | Recommendation |

| ACN | 60 | 94% | < 0.5% | Preferred (Green) | |

| DMF | DIPEA | 25 | 88% | ~ 2.0% | Difficult workup |

| THF | NaH | 0 | 75% | High | Too reactive (O-alkylation risk) |

| Toluene | 90 | 82% | < 0.1% | Good for scale-up |

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent pathways for this building block: generating the primary amine for Kinase inhibitors (Pathway A) versus direct alkylation for GPCR ligands (Pathway B).[1]

Figure 1: Divergent synthesis workflows. Pathway A generates the primary amine for amide/urea formation (Kinase inhibitors).[1] Pathway B utilizes direct alkylation for tertiary amine formation (GPCR ligands).[1]

Safety & Handling Protocols

-

Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear gas agents). All handling must occur in a functioning fume hood.[1]

-

Stability: This compound is prone to hydrolysis to the benzyl alcohol if exposed to moisture.[1] Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Quenching: Spills should be neutralized with dilute aqueous ammonia or 10% sodium hydroxide solution to convert the chloride to the less volatile alcohol/amine.[1]

References

-

Patent AU2018337138A1. 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compound, composition, and application thereof.[1] (2018).[1] Describes the synthesis of JAK inhibitors using 2-methoxy-4-fluorobenzylamine.

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews.[1] Discusses the metabolic stability conferred by para-fluorine substitution.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [1]

-

BenchChem Application Note. Protection of Amines with 2,4-Dimethoxybenzyl Chloride. (Analogous chemistry for methoxy-benzyl chlorides).

-

PubChem Compound Summary. 2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7).[1][4][1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-METHOXY-4-FLUOROBENZYL CHLORIDE | 157068-04-7 ,CCD00711039,MFCD09038459 - Product Detail - Chemical Cloud Database [chemcd.com]

analytical methods for monitoring reactions with 2-Methoxy-4-fluorobenzyl chloride

Application Notes & Protocols

Topic: Analytical Methods for Monitoring Reactions with 2-Methoxy-4-fluorobenzyl chloride

Audience: Researchers, scientists, and drug development professionals.

Guide to In-Process Monitoring of Reactions Involving 2-Methoxy-4-fluorobenzyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 2-Methoxy-4-fluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Given its reactive nature, accurate in-process control is paramount for ensuring reaction efficiency, yield, and purity of the final product. We will explore the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers detailed, field-tested protocols and explains the scientific rationale behind methodological choices, empowering researchers to develop robust and reliable reaction monitoring systems.

Introduction: The Analytical Imperative

2-Methoxy-4-fluorobenzyl chloride is a substituted benzyl halide, a class of compounds widely used as alkylating agents. The presence of the methoxy and fluoro groups modulates the reactivity of the benzylic chloride, making it a versatile building block. However, the inherent reactivity of the chloromethyl group presents a significant analytical challenge. It is susceptible to hydrolysis, side reactions with nucleophilic reagents or solvents, and potential degradation under certain analytical conditions.

Effective reaction monitoring is therefore not merely a quality control step but a critical component of process understanding and optimization. By tracking the consumption of the starting material and the formation of products and byproducts in real-time or near real-time, chemists can:

-

Determine reaction kinetics and endpoints accurately.

-

Identify the formation of unwanted impurities.

-

Optimize reaction parameters (temperature, catalyst loading, addition rates) for improved yield and purity.

-

Generate data to support regulatory filings and ensure process reproducibility.

This guide focuses on the three most powerful and commonly employed techniques for this purpose: HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is often the primary choice for routine monitoring of reactions involving benzyl chlorides due to its robustness, high resolution, and quantitative accuracy.[1] A reverse-phase method is typically preferred, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices

-

Why Reverse-Phase? 2-Methoxy-4-fluorobenzyl chloride and its likely reaction products (e.g., ethers, esters, or substituted amines) possess sufficient non-polar character to be well-retained and separated on a C18 or C8 stationary phase. This mode of chromatography is highly reproducible and compatible with a wide range of solvents.

-

Mobile Phase Selection: A mobile phase consisting of acetonitrile (MeCN) or methanol (MeOH) and water is standard.[2] An acidic modifier, such as phosphoric acid or formic acid, is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. For MS-compatible methods, a volatile modifier like formic acid is essential.[2]

-

UV Detection: The aromatic ring in the analyte provides strong chromophores, making UV detection highly sensitive and specific. A photodiode array (PDA) detector is particularly advantageous as it can capture the entire UV spectrum of each peak, aiding in peak identification and purity assessment.[1]

Experimental Workflow for HPLC Analysis

Caption: HPLC workflow from sample preparation to quantification.

Protocol 1: Reverse-Phase HPLC Method

-

Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1.0 mL) of cold acetonitrile. This arrests the reaction and precipitates any incompatible salts. c. Vortex the sample thoroughly. d. If necessary, dilute further with the initial mobile phase composition to ensure the analyte concentration is within the linear range of the detector. e. Filter the sample through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.

-

Instrumentation and Conditions: a. Set up the HPLC system according to the parameters in the table below. b. Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved. c. Inject the prepared sample (typically 5-10 µL).

-

Data Analysis: a. Identify the peaks corresponding to the starting material, product(s), and any impurities by comparing their retention times to those of known standards. b. Integrate the area of each peak. c. Calculate the relative percentage of each component (% Area) to monitor the reaction progress. For absolute quantification, a calibration curve generated from standards of known concentration is required.

Table 1: Recommended HPLC Starting Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | General-purpose reverse-phase column offering good resolution.[3] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for good peak shape. MS-compatible. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent with good UV transparency. |

| Gradient | 50% B to 95% B over 15 min | A gradient is recommended to elute both polar and non-polar species. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm and 275 nm | Wavelengths chosen to capture key electronic transitions of the aromatic ring. |

| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It offers exceptional separation efficiency and provides definitive structural information from the mass spectrometer, making it ideal for identifying unknown byproducts.

Causality Behind Experimental Choices

-

Why GC-MS? 2-Methoxy-4-fluorobenzyl chloride is sufficiently volatile for GC analysis. The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for confirming the identity of the starting material and elucidating the structure of reaction products and impurities.

-

Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a robust choice.[4] It provides good selectivity for a wide range of aromatic compounds.

-

Injection Technique: A split injection is often used to prevent column overloading. It is crucial to use a relatively low injection port temperature (e.g., 200-220 °C) to minimize the risk of on-column degradation of the thermally labile benzyl chloride.

-

Ionization Method: Electron Impact (EI) ionization at 70 eV is standard.[4] It produces a reproducible fragmentation pattern that can be compared against spectral libraries for compound identification.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS workflow from sample preparation to spectral analysis.

Protocol 2: GC-MS Method

-

Sample Preparation: a. Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction by adding the aliquot to 1 mL of water in a vial. c. Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane), vortexing, and allowing the layers to separate. d. Carefully transfer the organic layer to a new vial containing a small amount of a drying agent like anhydrous sodium sulfate. e. Transfer the dried organic solution to a GC vial for analysis.

-

Instrumentation and Conditions: a. Set up the GC-MS system according to the parameters in the table below. b. Inject the sample (typically 1 µL).

-

Data Analysis: a. Analyze the Total Ion Chromatogram (TIC) to see the separated components. b. Examine the mass spectrum for each peak. Identify the molecular ion (M+) peak for 2-Methoxy-4-fluorobenzyl chloride (m/z 174.03, considering isotopes). c. Compare the fragmentation patterns with known spectra or predict fragmentation to identify products and byproducts.

Table 2: Recommended GC-MS Starting Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard, robust column for general-purpose analysis.[4] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 220 °C | Hot enough for volatilization, but low enough to minimize degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overload and ensures sharp peaks. |

| Oven Program | 80 °C (1 min), then 15 °C/min to 280 °C (5 min) | A temperature ramp effectively separates compounds with different boiling points. |

| MS Source Temp | 230 °C | Standard temperature for an EI source. |

| MS Quad Temp | 150 °C | Standard temperature for a quadrupole mass filter. |

| Scan Range | 40 - 450 amu | Covers the expected mass range of reactants, products, and fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of In-Situ Analysis

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and quantitative data directly from the reaction mixture, often without any sample workup.[5] This makes it an exceptionally powerful tool for mechanistic studies and real-time kinetic analysis.[6][7]

Causality Behind Experimental Choices

-

Why NMR? NMR is non-destructive and highly discriminatory, allowing for the simultaneous observation of multiple species, including starting materials, intermediates, products, and isomers.[5] For 2-Methoxy-4-fluorobenzyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all informative.

-

¹⁹F NMR Advantage: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and a background-free spectrum, making it exceptionally easy to monitor the disappearance of the starting material's fluorine signal and the appearance of the product's signal.

-

Solvent Selection: The reaction must be run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) to provide the necessary lock signal for the spectrometer. The choice of solvent must be compatible with the reaction chemistry.

-

Quantitative Analysis: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By integrating the signals of the starting material and product, one can directly determine their relative concentrations and thus the reaction conversion.

Logical Flow for NMR Reaction Monitoring

Caption: Logical diagram for in-situ NMR reaction monitoring.

Protocol 3: In-Situ NMR Reaction Monitoring

-

Sample Preparation: a. In a clean, dry NMR tube, dissolve a known amount of 2-Methoxy-4-fluorobenzyl chloride in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃). b. If the reaction involves other solid reagents, add them to the tube. c. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification is needed. The standard should be inert to the reaction conditions and have signals that do not overlap with other species.

-

Instrumental Setup: a. Insert the NMR tube into the spectrometer and lock and shim the instrument. b. Acquire an initial spectrum (¹H and/or ¹⁹F) before initiating the reaction. This is your t=0 reference. c. Identify the characteristic signals for the starting material (e.g., the benzylic -CH₂Cl protons and the aromatic ¹⁹F signal).

-

Reaction Monitoring: a. Initiate the reaction. This may involve injecting a liquid reagent via syringe or placing the NMR probe at a specific temperature. b. Acquire spectra at regular time intervals (e.g., every 5-10 minutes). Modern spectrometers can be programmed to do this automatically. c. Process each spectrum and integrate the key signals for the starting material and the appearing product(s).

-

Data Analysis: a. Plot the relative integrals (or concentration) of the reactant and product versus time to generate a kinetic profile of the reaction. b. The reaction is complete when the signals of the starting material are no longer visible or their integrals remain constant over several measurements.

Table 3: Key NMR Data for 2-Methoxy-4-fluorobenzyl chloride

| Parameter | Expected Data (in CDCl₃) | Rationale for Monitoring |

| ¹H Signal: -CH₂Cl | ~4.6 ppm (singlet) | This signal is highly diagnostic and will shift significantly upon substitution of the chlorine atom. |

| ¹H Signal: -OCH₃ | ~3.9 ppm (singlet) | This signal is a useful reference but may not shift significantly during the reaction. |

| ¹⁹F Signal | ~ -115 to -125 ppm (vs CFCl₃) | A single, clean signal in a quiet region of the spectrum. Its disappearance is an unambiguous marker of reactant consumption. |

| Internal Standard | e.g., Mesitylene (~2.3 ppm) | Provides a constant reference integral for accurate quantification. |

Method Comparison and Selection

The choice of analytical method depends on the specific goal of the analysis.

Table 4: Comparison of Analytical Techniques

| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |

| Primary Use | Quantitative analysis, purity checks | Identification of unknowns, analysis of volatile byproducts | In-situ monitoring, mechanistic studies, kinetics |

| Sample Prep | Quench, dilute, filter | Quench, extract, dry | Minimal to none (run in deuterated solvent) |

| Speed | Moderate (~15-20 min/sample) | Moderate (~20-30 min/sample) | Fast per spectrum, but long overall experiment |

| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (requires mg of sample) |

| Information | Quantitative (retention time, % area) | Structural (retention time, mass fragmentation) | Structural & Quantitative (chemical shift, integrals) |

| Key Advantage | Robustness and quantitative accuracy | Definitive structural identification | Real-time, non-destructive analysis |

| Key Limitation | Co-elution possible, limited structural info | Potential thermal degradation | Low sensitivity, requires deuterated solvent |

Conclusion

Monitoring reactions with the reactive intermediate 2-Methoxy-4-fluorobenzyl chloride is essential for robust process development. A multi-faceted analytical approach is often the most powerful strategy. HPLC serves as the reliable workhorse for routine quantitative analysis of reaction progress and final product purity. GC-MS is the ideal tool for investigating and identifying volatile impurities and confirming product identity. Finally, in-situ NMR offers unparalleled insight into reaction kinetics and mechanism, providing a real-time window into the chemical transformation. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively control their synthetic processes, leading to higher yields, improved purity, and a deeper understanding of the underlying chemistry.

References

- Benchchem. Effect of benzyl chloride impurities on reaction outcome.

- Journal of Pharmaceutical and Biomedical Analysis. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.

- Journal of Chromatographic Science. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.

- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.

- YouTube. Reaction Monitoring by NMR.

- Journal of the American Chemical Society. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.

- TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.

- SIELC Technologies. Separation of Benzyl chloride on Newcrom R1 HPLC column.

Sources

GC-MS analysis of 2-Methoxy-4-fluorobenzyl chloride reaction products

Application Note: Chromatographic Separation and Mass Spectral Characterization of 2-Methoxy-4-fluorobenzyl Chloride and its Nucleophilic Substitution Derivatives

Abstract & Scope

This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methoxy-4-fluorobenzyl chloride (2M4F-BnCl) , a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds.[1][2] Due to the high reactivity of the benzylic carbon and the thermal lability of the carbon-chlorine bond, this compound presents unique analytical challenges, including on-column degradation and artifact formation. This note provides a validated protocol for monitoring the purity of 2M4F-BnCl and tracking its conversion into nucleophilic substitution products (alcohols, ethers, and amines).

Safety & Handling Warning

CRITICAL: Benzyl halides are potent lachrymators and alkylating agents.[2] They can cause severe eye and respiratory irritation. [3] * Engineering Controls: All sample preparation must occur within a functioning fume hood.

Deactivation: Spills should be neutralized immediately with dilute aqueous ammonia or sodium thiosulfate solution.[2]

Section 1: Chemical Context & Reaction Pathways

To accurately interpret GC-MS data, one must understand the reactivity profile of the analyte.[1] 2M4F-BnCl is an electrophile designed for

The following diagram illustrates the reaction monitoring landscape, distinguishing between the desired synthetic pathway and common degradation routes.

Figure 1: Reaction scheme showing the target synthetic pathway (Green) versus common hydrolysis and thermal degradation pathways (Red) detectable by GC-MS.

Section 2: Method Development Strategy

Successful analysis relies on three pillars: Inertness , Solvent Compatibility , and Thermal Management .

Solvent Selection

-

Avoid: Methanol or Ethanol. Benzyl chlorides undergo rapid solvolysis in protic solvents, converting the analyte into methyl/ethyl ethers inside the vial, leading to false-negative results.[1]

-

Select: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] These are aprotic and provide excellent solubility for both the halogenated reactant and the organic product.

Injector Port Dynamics

Benzyl chlorides are thermally labile.[2] A dirty liner or excessive temperature can catalyze the elimination of HCl, resulting in "ghost peaks" or polymerization.

-

Liner: Use a deactivated split liner with glass wool (e.g., Ultra Inert) to trap non-volatiles while minimizing active sites.[2]

-

Temperature: Maintain the inlet at 200°C–220°C. Higher temperatures (>250°C) increase the risk of thermal degradation before the sample reaches the column.

Section 3: Experimental Protocols

Protocol A: Sample Preparation (Stability-Focused)

Objective: Prepare a solution for injection without inducing artifactual degradation.[1][2]

-

Glassware Prep: Oven-dry all GC vials and inserts at 110°C for 1 hour to remove surface moisture.

-

Weighing: Weigh 5.0 mg of the reaction mixture or standard into a 20 mL scintillation vial.

-

Dilution: Immediately add 1.5 mL of Dichloromethane (HPLC Grade) .

-

Note: If the sample contains residual aqueous base, dry the organic layer over anhydrous

and filter through a 0.2 µm PTFE syringe filter before transferring to the GC vial.

-

-

Capping: Cap immediately with a PTFE-lined septum.[1][2] Analyze within 4 hours.

Protocol B: GC-MS Acquisition Method

Objective: Separate the chloride (reactant) from the alcohol (impurity) and potential dimers.

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) | Low-bleed, non-polar phase ideal for halogenated aromatics.[1][2] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[2] |

| Inlet | Split Mode (50:1), 220°C | High split ratio prevents column overload; moderate temp reduces degradation.[2] |

| Oven Program | 60°C (hold 1 min) | Low initial temp focuses the solvent; fast ramp elutes high-boilers quickly.[1][2] |

| Transfer Line | 280°C | Prevents condensation of high-boiling dimers.[1][2] |

| Ion Source | EI (70 eV), 230°C | Standard ionization; avoid max temp to preserve molecular ion.[2] |

| Scan Range | 40 – 450 m/z | Covers low mass fragments and potential dimers (~300 amu).[2] |

Section 4: Data Analysis & Interpretation

Identification Logic: The Chlorine Signature

The presence of chlorine provides a definitive isotopic signature.[2]

-

Reactant (2M4F-BnCl): Look for the molecular ion cluster with a 3:1 intensity ratio between

and-

Formula:

-

Monoisotopic Mass (

): ~174 m/z -

Isotope Peak (

): ~176 m/z

-

-

Hydrolysis Product (Alcohol): Loss of the chlorine pattern.[2]

-

Formula:

-

Mass: ~156 m/z (No M+2 peak of significant height).[2]

-

Fragmentation Pathway

The fragmentation is driven by the formation of the resonance-stabilized benzyl cation (tropylium derivative).[2]

Figure 2: EI Fragmentation pathway.[1][2] The loss of chlorine is the dominant process, yielding the base peak at m/z 139.

Quantitative Summary Table

| Compound | Retention Time (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) | Identification Key |

| 2M4F-BnCl | 6.45 | 139 | 174, 176 | 174/176 ratio (3:[1][2]1) |

| 2M4F-Benzyl Alcohol | 5.80 | 138 | 109, 77 | Molecular ion 138; No Cl pattern |

| Dimer (Artifact) | 11.20 | 278 | 263 | High mass; elutes late |

*Retention times are estimates based on a standard DB-5ms ramp and must be experimentally verified.

Section 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peak (Reactant) | Active sites in liner or column head.[1][2] | Replace liner with Ultra-Inert type; trim 10cm from column guard.[2] |

| Missing Molecular Ion | Ion source temperature too high.[1][2] | Lower source temp to 200°C to reduce fragmentation energy.[2] |

| Extra Peak @ M-14 | Methyl ether formation.[1][2] | Check Solvent: Ensure Methanol was NOT used in prep. Use DCM. |

| Broad Solvent Front | Solvent expansion volume > Liner capacity.[1][2] | Reduce injection volume to 0.5 µL or use a liner with larger internal volume. |

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzyl Chloride Derivatives.[2] NIST Standard Reference Data.[2][4] Available at: [Link]

-

Agilent Technologies. Analysis of Semivolatile Organic Compounds by GC/MS (Application Note). Available at: [Link]

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for benzyl halide reactivity and handling).

Sources

Application Notes & Protocols: Strategic Protection of Alcohols with 2-Methoxy-4-fluorobenzyl Chloride

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing its unintended participation in subsequent chemical transformations. The benzyl (Bn) ether is a cornerstone of alcohol protection, valued for its general stability across a wide range of reaction conditions.[2][3] However, the demand for greater selectivity in complex molecular architectures has driven the development of substituted benzyl ethers, each with a unique reactivity profile that allows for "orthogonal" deprotection—the selective removal of one protecting group in the presence of others.[1]

The p-methoxybenzyl (PMB or MPM) group is a widely adopted variant, offering facile cleavage under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a method that leaves standard benzyl ethers and many other functional groups untouched.[4][5] This application note introduces a conceptually related yet potentially more nuanced protecting group: the 2-methoxy-4-fluorobenzyl (MFBn) group. The introduction of a methoxy group at the ortho position, in conjunction with a para-fluoro substituent, is hypothesized to fine-tune the electronic properties of the benzyl system, potentially offering advantages in stability and selective cleavage.

This document provides a comprehensive guide to the synthesis of the requisite reagent, 2-methoxy-4-fluorobenzyl chloride (MFBnCl), and detailed protocols for its application in the protection of alcohols and the subsequent deprotection of the resulting MFBn ethers. The protocols herein are grounded in established methodologies for related benzyl-type protecting groups and are presented as a robust starting point for experimental investigation.

The 2-Methoxy-4-fluorobenzyl (MFBn) Group: Predicted Properties and Strategic Advantages

The reactivity of substituted benzyl ethers is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy, destabilize the C-O bond by resonance, facilitating cleavage. Conversely, electron-withdrawing groups, like fluorine, can enhance stability. The unique substitution pattern of the MFBn group—an electron-donating ortho-methoxy group and an electron-withdrawing para-fluoro group—suggests a finely balanced reactivity profile.

Key Predicted Attributes of the MFBn Protecting Group:

-

Enhanced Acid Lability (vs. Bn): The powerful electron-donating effect of the ortho-methoxy group is expected to significantly stabilize the incipient benzylic carbocation formed during acid-catalyzed cleavage, making the MFBn group more labile to acidic conditions than the parent benzyl group.

-

Facile Oxidative Cleavage (Similar to PMB): The presence of the electron-rich methoxy-substituted ring should render the MFBn group susceptible to oxidative cleavage via a single-electron transfer mechanism with reagents like DDQ or ceric ammonium nitrate (CAN), analogous to the PMB group.[4][5] The precise rate of cleavage relative to PMB will be influenced by the interplay of the ortho-methoxy and para-fluoro substituents.

-

Orthogonality: The MFBn group is expected to be stable to a wide range of conditions under which other protecting groups are labile, including basic conditions, many nucleophiles, and standard reducing agents (e.g., LiAlH₄, NaBH₄), making it a valuable tool for orthogonal protection strategies.

-

Potential for Tuned Reactivity: The opposing electronic effects of the methoxy and fluoro groups may offer a unique reactivity window, potentially allowing for selective deprotection in the presence of other electron-rich benzyl ethers like the 2,4-dimethoxybenzyl (DMB) group.

Synthesis of the Protecting Group Reagent: 2-Methoxy-4-fluorobenzyl Chloride (MFBnCl)

The protecting group reagent, 2-methoxy-4-fluorobenzyl chloride, is not as readily commercially available as its PMB counterpart. Therefore, a reliable, multi-step synthesis from commercially available starting materials is a prerequisite for its application. The following is a proposed synthetic pathway, commencing from 2-fluoro-4-methoxybenzaldehyde.

Workflow for the Synthesis of MFBnCl

Caption: Proposed synthetic route to 2-Methoxy-4-fluorobenzyl chloride.

Protocol 1: Synthesis of 2-Methoxy-4-fluorobenzyl Alcohol

This protocol outlines the reduction of the commercially available 2-fluoro-4-methoxybenzaldehyde to the corresponding benzyl alcohol.

Materials:

-

2-Fluoro-4-methoxybenzaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methoxy-4-fluorobenzyl alcohol, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methoxy-4-fluorobenzyl Chloride (MFBnCl)

This protocol describes the conversion of the benzyl alcohol to the corresponding benzyl chloride using thionyl chloride. This is a standard and effective method for this transformation.

Materials:

-

2-Methoxy-4-fluorobenzyl alcohol

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet

Procedure:

-

Dissolve 2-methoxy-4-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise via syringe to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. The resulting MFBnCl is often used immediately in the next step. If storage is required, it should be under an inert atmosphere at low temperature, as benzyl chlorides can be lachrymatory and unstable over long periods.

Protection of Alcohols as MFBn Ethers

The protection of an alcohol with MFBnCl is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on the benzyl chloride.[2]

Workflow for MFBn Protection and Deprotection

Sources

- 1. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN104418717A - Preparation method of p-anisaldehyde - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]